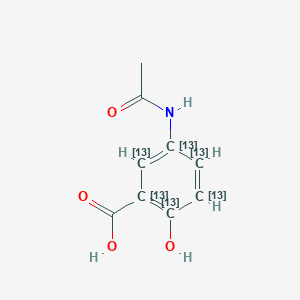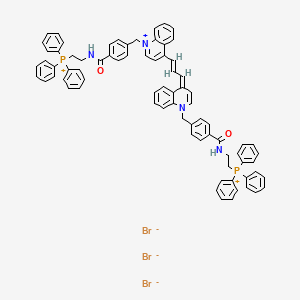
Mito-CCY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitochondria-targeted cryptocyanine-based compound, commonly referred to as Mito-CCY, is a novel photothermal agent designed for targeted cancer phototherapy. This compound is specifically engineered to localize within mitochondria, enhancing the efficiency of photothermal therapy by maximizing the conversion of light into heat, thereby inducing cellular apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Mito-CCY involves the chemical conjugation of cryptocyanine with two triphenylphosphonium moieties. The synthetic route includes several steps:
Synthesis of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as bromomethylation and formamidation.
Analyse Chemischer Reaktionen
Mito-CCY undergoes several types of chemical reactions:
Photothermal Conversion: Upon exposure to near-infrared light, this compound efficiently converts light into heat, raising the temperature of the surrounding environment.
Reactive Oxygen Species Generation: The photothermal effect induces the production of reactive oxygen species (ROS), which interfere with mitochondrial function and trigger apoptosis.
Wissenschaftliche Forschungsanwendungen
Mito-CCY has several applications in scientific research:
Cancer Phototherapy: It is primarily used in photothermal therapy for cancer treatment, where it targets mitochondria to induce cell death in cancer cells.
Mitochondrial Studies: Due to its specific localization in mitochondria, this compound is also used in studies related to mitochondrial function and oxidative stress.
Wirkmechanismus
The mechanism of action of Mito-CCY involves its localization within mitochondria, where it absorbs near-infrared light and converts it into heat. This localized heating effect disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Mito-CCY is unique compared to other photothermal agents due to its specific targeting of mitochondria. Similar compounds include:
Triphenylphosphonium-based Mitocans: These compounds also target mitochondria but may differ in their photothermal conversion efficiency and cytotoxicity.
Other Cryptocyanine-based Probes: These probes may lack the specific mitochondrial targeting moiety, resulting in lower efficiency in photothermal therapy.
Eigenschaften
Molekularformel |
C77H67Br3N4O2P2 |
|---|---|
Molekulargewicht |
1382.0 g/mol |
IUPAC-Name |
triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium;tribromide |
InChI |
InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |
InChI-Schlüssel |
LOAIRUIRDMSFBC-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


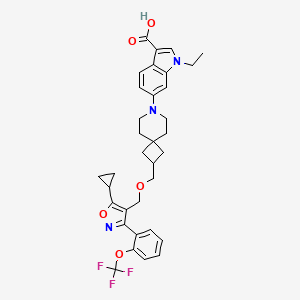
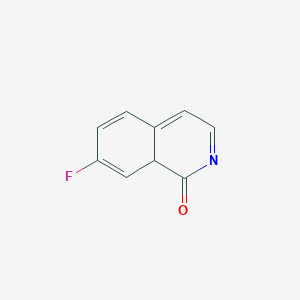
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)

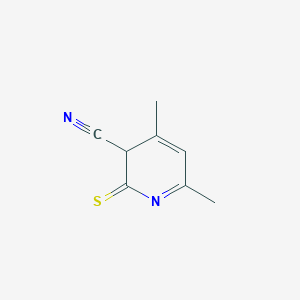
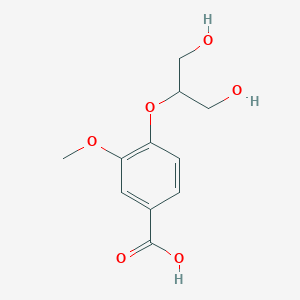
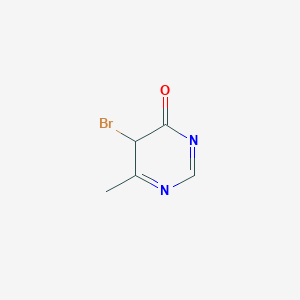
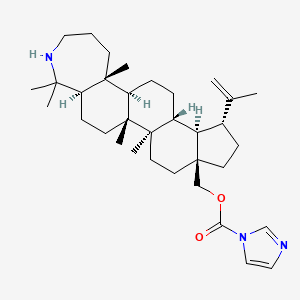
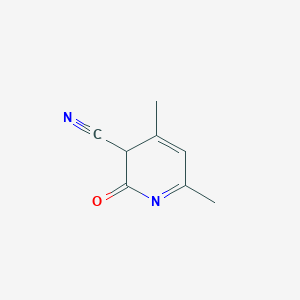
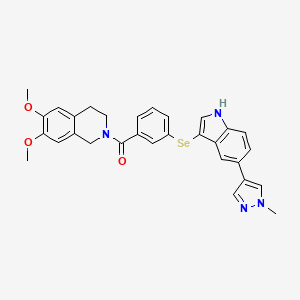
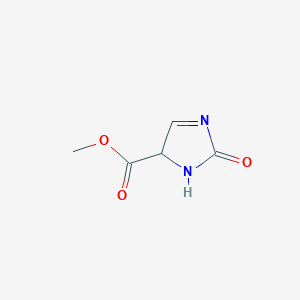
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
